molecular formula C24H15N3O3S2 B11556294 N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine

Cat. No.: B11556294
M. Wt: 457.5 g/mol
InChI Key: ZJBNQNKISQLYBS-UHFFFAOYSA-N
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Description

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a benzothiazole moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE typically involves multiple steps:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via a cyclization reaction involving a 2-aminothiophenol and a nitrobenzene derivative.

    Attachment of the Furan Ring: The furan ring can be introduced through a condensation reaction with an appropriate aldehyde.

    Final Assembly: The final step involves the formation of the imine bond through a condensation reaction between the furan-aldehyde intermediate and an amine derivative of the biphenyl-benzothiazole compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The biphenyl and benzothiazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE can be used as a probe to study various biochemical pathways, particularly those involving nitro and sulfur-containing compounds.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its unique structural features. It may exhibit biological activity against certain diseases, although further research is needed to confirm this.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzothiazole and furan rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE
  • **(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]THIOPHEN-2-YL}METHANIMINE
  • **(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PYRIDIN-2-YL}METHANIMINE

Uniqueness

The uniqueness of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the furan ring, in particular, distinguishes it from similar compounds and may contribute to its unique reactivity and biological activity.

Properties

Molecular Formula

C24H15N3O3S2

Molecular Weight

457.5 g/mol

IUPAC Name

1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]-N-(4-phenylphenyl)methanimine

InChI

InChI=1S/C24H15N3O3S2/c28-27(29)19-10-12-21-22(14-19)31-24(26-21)32-23-13-11-20(30-23)15-25-18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15H

InChI Key

ZJBNQNKISQLYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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